molecular formula C21H17ClN2O3S2 B2863303 (3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894673-57-5

(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2863303
CAS RN: 894673-57-5
M. Wt: 444.95
InChI Key: DMUHXMDTHMGMTA-UNOMPAQXSA-N
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Description

Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes looking at the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Molecular and Spectroscopic Analysis

In the realm of molecular and spectroscopic analysis, this compound's derivatives, particularly those involving thiophene and thiazine structures, have been the subject of extensive research. Beytur and Avinca (2021) conducted a study focusing on the geometric parameters, electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties of related compounds. Their research utilized Density Functional Theory (DFT) calculations and spectroscopic techniques like UV-visible absorption spectra and FT-IR frequencies to understand the electronic properties and molecular vibrations of these compounds (Beytur & Avinca, 2021).

Synthesis of Novel Heterocycles

The synthesis and chemical behavior of related thieno-fused heterocycles have been widely studied. Acharya, Gautam, and Ila (2017) developed routes for novel thieno-fused nitrogen and oxygen heterocycles, such as thieno[3,2-b]pyrroles and thieno[3,2-b]furans, via intramolecular heteroannulation. This work demonstrates the compound's potential as a building block in synthesizing diverse heterocyclic structures with significant applications in material science and pharmaceuticals (Acharya, Gautam, & Ila, 2017).

Chemical Reactions and Derivatives

Studies have also focused on the chemical reactions and synthesis of derivatives of related compounds. Knollmüller (1971) explored the reactions of similar benzothiadiazine dioxides with various reagents, leading to the formation of mono- and dialkyl derivatives. This research highlights the versatility of these compounds in forming a range of chemically distinct derivatives, indicating their potential utility in various chemical synthesis and modification processes (Knollmüller, 1971).

Applications in Material Science

In the field of material science, these compounds have been explored for their potential in creating novel materials. For instance, Almeida et al. (2009) synthesized novel polythiophenes bearing oligo (ethylene glycol) spacers and crown ethers from similar thiophene-containing monomers. This research indicates the potential application of these compounds in developing new materials with unique properties, such as solvatochromism and thermochromism, which could be valuable in various technological applications (Almeida et al., 2009).

Mechanism of Action

This term is often used in the context of bioactive compounds and refers to how the compound exerts its effect at the molecular level .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information .

Future Directions

This involves discussing potential future research directions. For a novel compound, this could involve exploring its uses, studying its properties in more detail, or developing more efficient synthesis methods .

properties

IUPAC Name

(3Z)-3-[(3-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c1-14-5-7-15(8-6-14)13-24-18-9-10-28-21(18)20(25)19(29(24,26)27)12-23-17-4-2-3-16(22)11-17/h2-12,23H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUHXMDTHMGMTA-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=CC=C4)Cl)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=CC=C4)Cl)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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